2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine
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Overview
Description
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound features a spiro[3.3]heptane core, which is a saturated benzene bioisostere, and a 4-methoxyphenyl group attached to the spiro center . The spiro[3.3]heptane structure is known for its non-coplanar exit vectors, making it a unique scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)spiro[33]heptan-2-amine typically involves the formation of the spiro[3One common method involves the reaction of a suitable cyclopropane derivative with a phenylamine derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The spiro[3.3]heptane core provides a unique scaffold that can interact with various biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine: Similar structure with a methoxy group at the 3-position instead of the 4-position.
Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spiro[3.3]heptane core.
Uniqueness
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl group, which can influence its chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)spiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C14H19NO/c1-16-12-5-3-11(4-6-12)14(15)9-13(10-14)7-2-8-13/h3-6H,2,7-10,15H2,1H3 |
InChI Key |
FPEDEWMUFXNRGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC3(C2)CCC3)N |
Origin of Product |
United States |
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